molecular formula C18H17NO2 B1261375 Euchrestifoline

Euchrestifoline

Cat. No. B1261375
M. Wt: 279.3 g/mol
InChI Key: YIOPHGZRHZZMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euchrestifoline is a natural product found in Murraya euchrestifolia with data available.

Scientific Research Applications

  • Acetylcholinesterase Inhibition for Alzheimer's Disease Treatment Euchrestifoline has shown potential as a new inhibitor for acetylcholinesterase (AChE), a well-established target in Alzheimer's Disease treatment. It was isolated from Murraya paniculata and demonstrated significant enzyme inhibitory activity. Molecular docking provided insights into its inhibitory mechanism, indicating its potential as a lead compound for further development (Rehman et al., 2013).

  • Variability in Medicinal Applications Based on Seasonal Variations Research on Murraya euchrestifolia, which contains euchrestifoline, showed that the variation of carbazole alkaloids, including euchrestifoline, is season-dependent. This variation could explain the fluctuating pharmacological activity of the plant in traditional Chinese medicines, highlighting the importance of collection time in medicinal applications (Wu, Wang, & Wu, 1996).

  • Application in Total Synthesis of Alkaloids Euchrestifoline has been involved in studies related to the total synthesis of biologically active alkaloids using transition metals. This synthetic approach, aimed at creating heterocyclic ring systems, highlights the significance of euchrestifoline in developing pharmacologically active compounds (Forke et al., 2010).

  • Chemotaxonomic Relevance The distribution and chemical profiling of euchrestifoline and related compounds have been studied for their chemotaxonomic value. This research underlines the importance of euchrestifoline in understanding the taxonomy and chemical characteristics of the genus Euchresta (Matsuura et al., 1995).

  • Apoptotic Effects on Leukemia Cells Carbazole alkaloids, including euchrestifoline, isolated from Murraya euchrestifolia, have shown apoptotic effects on human leukemia cells (HL-60). These effects were mediated by the activation of the caspase-9/caspase-3 pathway, indicating the potential of euchrestifoline in cancer research (Ito et al., 2012).

properties

Product Name

Euchrestifoline

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

3,3,5-trimethyl-2,11-dihydropyrano[3,2-a]carbazol-1-one

InChI

InChI=1S/C18H17NO2/c1-10-8-12-11-6-4-5-7-13(11)19-16(12)15-14(20)9-18(2,3)21-17(10)15/h4-8,19H,9H2,1-3H3

InChI Key

YIOPHGZRHZZMIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1OC(CC3=O)(C)C)NC4=CC=CC=C42

synonyms

euchrestifoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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